4-[(4-BUTYLPHENYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
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Overview
Description
4-[(4-BUTYLPHENYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a synthetic organic compound belonging to the pyrimidine family
Preparation Methods
The synthesis of 4-[(4-BUTYLPHENYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance . The preparation of the compound involves the use of boron reagents and palladium catalysts to facilitate the coupling process .
Chemical Reactions Analysis
4-[(4-BUTYLPHENYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(4-BUTYLPHENYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE has been extensively studied for its potential as an anticancer agent. It has shown promising cytotoxic activities against various human tumor cell lines, including colorectal carcinoma, hepatocellular carcinoma, breast cancer, and non-small cell lung cancer . The compound acts as an ATP mimicking tyrosine kinase inhibitor, targeting both wild-type and mutant forms of EGFR . Additionally, it has demonstrated the ability to arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cells .
Mechanism of Action
The mechanism of action of 4-[(4-BUTYLPHENYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE involves its role as a tyrosine kinase inhibitor. By mimicking ATP, the compound binds to the active site of EGFR, inhibiting its kinase activity. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival, ultimately leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar compounds to 4-[(4-BUTYLPHENYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE include other pyrimidine-5-carbonitrile derivatives that also target EGFR. Some of these compounds have been found to exhibit moderate antiproliferative activity against various cancer cell lines . this compound stands out due to its higher potency and ability to target both wild-type and mutant forms of EGFR .
Properties
IUPAC Name |
4-(4-butylanilino)-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4S/c1-4-5-6-17-9-13-19(14-10-17)25-22-20(15-24)21(26-23(27-22)28-3)18-11-7-16(2)8-12-18/h7-14H,4-6H2,1-3H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJPWZPDGAXRGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC(=NC(=C2C#N)C3=CC=C(C=C3)C)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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